molecular formula C9H7ClOS B1404064 (7-Chloro-benzo[b]thiophen-2-yl)-methanol CAS No. 1171926-62-7

(7-Chloro-benzo[b]thiophen-2-yl)-methanol

Cat. No. B1404064
CAS RN: 1171926-62-7
M. Wt: 198.67 g/mol
InChI Key: RMYKLPWNVJZSCL-UHFFFAOYSA-N
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Description

(7-Chloro-benzo[b]thiophen-2-yl)-methanol is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. The compound has been found to possess several interesting properties that make it a promising candidate for further research.

Scientific Research Applications

Material Science: Photophysical Properties

Benzo[b]thiophene derivatives have been studied for their photophysical properties, which are crucial in material science, particularly in the development of photovoltaic materials and light-emitting diodes (LEDs). The planarity of the aryl groups attached to certain core structures can significantly affect the efficiency of radiative decay based on intramolecular charge transfer (ICT) processes .

Medicinal Chemistry: Antimicrobial Activity

Compounds with a benzo[b]thiophene moiety have shown promise as novel antimicrobials with activity against Gram-positive bacteria and mycobacterial species, including M. tuberculosis . This suggests that “(7-Chloro-benzo[b]thiophen-2-yl)-methanol” could potentially be explored for its antimicrobial properties.

Organic Electronics: Phosphorescent Materials

Benzo[b]thiophene-based compounds are used in the development of deep-red phosphorescent iridium(III) complexes, which have applications in organic electronics . These materials are important for creating more efficient and longer-lasting OLED displays.

Therapeutic Applications: Drug Development

Thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in drug development . They have been effective in various disease scenarios, indicating that “(7-Chloro-benzo[b]thiophen-2-yl)-methanol” could be investigated for potential therapeutic uses.

Synthetic Chemistry: Aryne Reactions

The one-step synthesis of benzo[b]thiophenes through aryne reactions with alkynyl sulfides is a significant application in synthetic chemistry . This method allows for the creation of a wide range of substituted benzothiophenes, which can be used as intermediates in various chemical syntheses.

Antimicrobial Drug Discovery: Evaluation Against Gram-positive Bacteria

3-Halobenzo[b]thiophenes have been synthesized and evaluated for their potential as antimicrobial agents against Gram-positive bacteria and yeast . This indicates that halogenated benzo[b]thiophenes, such as “(7-Chloro-benzo[b]thiophen-2-yl)-methanol”, may have similar applications.

Future Directions

: Li, G.-N., Zou, Y., Yang, Y.-D., Liang, J., Cui, F., Zheng, T., Xie, H., & Niu, Z.-G. (2014). Deep-Red Phosphorescent Iridium(III) Complexes Containing 1-(Benzo[b]thiophen-2-yl) Isoquinoline Ligand: Synthesis, Photophysical and Electrochemical Properties and DFT Calculations. Journal of Fluorescence, 24(5), 1545–1552. Link

: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.

: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.

: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.

properties

IUPAC Name

(7-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYKLPWNVJZSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloro-benzo[b]thiophen-2-yl)-methanol

Synthesis routes and methods

Procedure details

To a solution of 7-chloro-1-benzothiophene-2-carboxylic acid (synthesized by the method of Journal of Chemical Society Perkin Trans. 1, 1984, 385, 1.00 g, 4.70 mmol) in tetrahydrofuran (17 mL) was added a solution of 0.95 mol/L borane-tetrahydrofuran complex in tetrahydrofuran (9.90 mL, 9.41 mmol) at 0° C. The mixture was stirred at room temperature overnight, and then to the reaction solution was added water, and the mixture was concentrated under reduced pressure to remove solvent. To the resulting residue was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was washed with hexane-diisopropyl ether to give (7-chloro-1-benzothien-2-yl)methanol (842 mg, 90%) as a colorless powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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